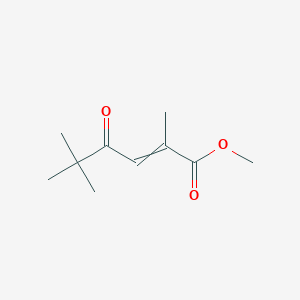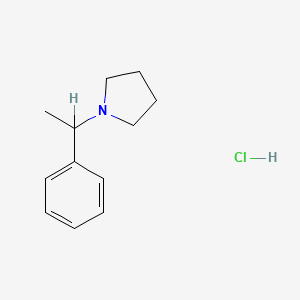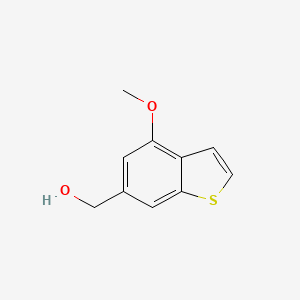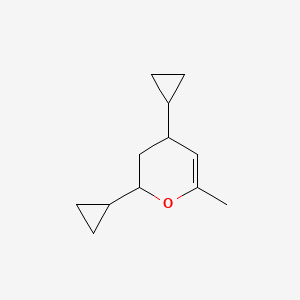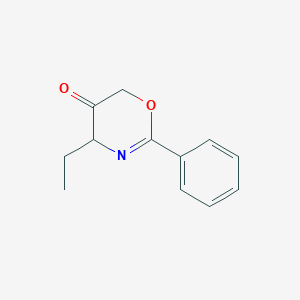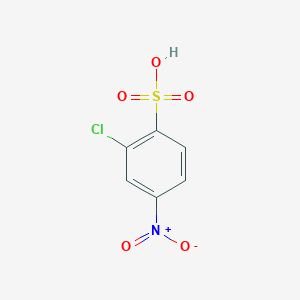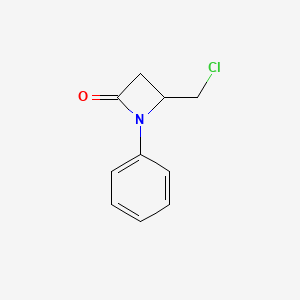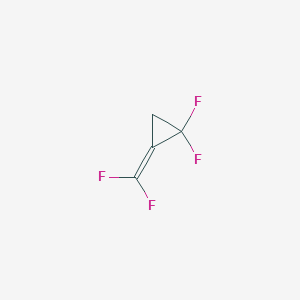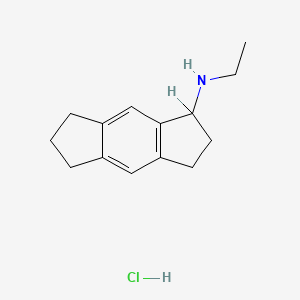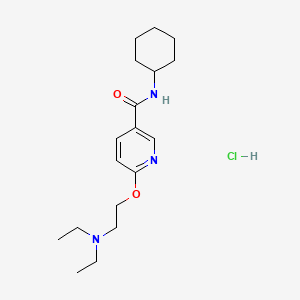
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride is a chemical compound with the molecular formula C18H30ClN3O2 It is a derivative of nicotinamide, which is a form of vitamin B3
Méthodes De Préparation
The synthesis of Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the nicotinamide derivative, followed by the introduction of the cyclohexyl group and the diethylaminoethoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated equipment and continuous flow processes to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride involves its interaction with molecular targets and pathways within cells. This compound may exert its effects by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological activities.
N-Cyclohexyl nicotinamide: A derivative with a cyclohexyl group, which may have different properties and applications.
Nicotinamide derivatives: Other derivatives with different functional groups, which may exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
75348-41-3 |
|---|---|
Formule moléculaire |
C18H30ClN3O2 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
N-cyclohexyl-6-[2-(diethylamino)ethoxy]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-3-21(4-2)12-13-23-17-11-10-15(14-19-17)18(22)20-16-8-6-5-7-9-16;/h10-11,14,16H,3-9,12-13H2,1-2H3,(H,20,22);1H |
Clé InChI |
NYSWPWANSMFNNJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)

